N-Decyldimethylmethoxysilane
Description
Structure
2D Structure
Properties
IUPAC Name |
decyl-methoxy-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H30OSi/c1-5-6-7-8-9-10-11-12-13-15(3,4)14-2/h5-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKIVNCRFEYCANR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC[Si](C)(C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H30OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201311028 | |
| Record name | Decylmethoxydimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201311028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180163-82-0 | |
| Record name | Decylmethoxydimethylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=180163-82-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Decylmethoxydimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201311028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Advanced Characterization Techniques for N Decyldimethylmethoxysilane
Advanced Characterization Techniques
Partial Least Squares Discriminant Analysis (PLS-DA) is a sophisticated multivariate statistical technique employed for the classification and analysis of complex, high-dimensional datasets. martinfitzpatrick.comnirpyresearch.com It is a supervised method, meaning it uses prior knowledge of class membership to build a model that maximizes the separation between different groups of samples. nirpyresearch.com PLS-DA is particularly well-suited for analyzing spectroscopic data, where variables (e.g., absorbances at different wavenumbers) are numerous and often highly correlated. optica.org
The core principle of PLS-DA is to reduce the dimensionality of the data by creating a set of new variables, known as latent variables (LVs), that are linear combinations of the original variables. nirpyresearch.com Unlike unsupervised methods such as Principal Component Analysis (PCA), PLS-DA constructs these LVs not only to capture the maximum variance in the dataset but also to achieve the best possible discrimination between predefined classes. mdpi.com This makes it a powerful tool for identifying the variables that are most influential in distinguishing between different sample groups. mtoz-biolabs.comresearchgate.net
While no specific studies detailing the application of PLS-DA to N-Decyldimethylmethoxysilane are presently available in the public literature, the technique's utility in the broader field of chemometrics and for the analysis of similar organosilane compounds suggests its potential applicability. For instance, the underlying Partial Least Squares (PLS) regression method has been successfully used to analyze spectroscopic data to monitor the hydrolysis kinetics of other silane (B1218182) coupling agents. This indicates the suitability of PLS-based methods for handling the complex data generated from the characterization of silanes.
A hypothetical application of PLS-DA in the study of this compound could involve discriminating between samples subjected to different environmental or processing conditions. For example, researchers could use PLS-DA to analyze Fourier Transform Infrared (FTIR) or Near-Infrared (NIR) spectra to distinguish between:
this compound at various stages of hydrolysis.
Surfaces treated with this compound under different curing temperatures or times.
The compound before and after its application as a surface modifying agent on a substrate.
In such a scenario, the PLS-DA model would identify the specific spectral regions that change most significantly in response to these different conditions.
Illustrative Research Findings:
To demonstrate the potential output of such an analysis, a hypothetical PLS-DA model was conceptualized. In this model, FTIR spectra are collected from this compound samples under two conditions: 'Freshly Prepared' (Class 1) and 'Aged/Hydrolyzed' (Class 2).
The model's performance would be assessed using cross-validation, and its statistical significance would be confirmed through permutation testing to ensure the observed class separation is not due to chance. metabolon.comnih.gov The key variables responsible for the discrimination between the two classes would be identified using the Variable Importance in Projection (VIP) scores. mtoz-biolabs.comresearchgate.net A VIP score greater than 1 is generally considered significant, indicating that the corresponding variable (in this case, a specific wavenumber in the FTIR spectrum) is important for the model's predictive ability. mtoz-biolabs.comeigenvector.com
Below is an interactive data table representing the kind of detailed findings that a PLS-DA analysis of this compound could yield.
Interactive Data Table: Hypothetical PLS-DA Results for this compound Characterization
The following table is for illustrative purposes only and represents the type of data that could be generated from a PLS-DA analysis of FTIR spectra of this compound samples.
| Wavenumber (cm⁻¹) | Vibrational Assignment | VIP Score | Contribution to Discrimination |
| 2955 | Asymmetric C-H stretch (CH₃) | 1.85 | High |
| 2925 | Asymmetric C-H stretch (CH₂) | 1.79 | High |
| 2855 | Symmetric C-H stretch (CH₂) | 1.68 | High |
| 1255 | Si-CH₃ deformation | 1.55 | High |
| 1080 | Si-O-C stretch | 2.10 | Very High |
| 840 | Si-C stretch | 1.42 | High |
| 3400 | O-H stretch (from hydrolysis) | 2.50 | Very High |
| 915 | Si-OH stretch (from hydrolysis) | 2.35 | Very High |
| 1190 | C-O stretch | 0.85 | Low |
| 1465 | C-H bend (CH₂) | 0.92 | Low |
In this hypothetical example, the high VIP scores for vibrational modes associated with the Si-O-C group and the emergence of O-H and Si-OH bands would strongly indicate that the hydrolysis of the methoxy-silane group is the primary differentiator between the 'Freshly Prepared' and 'Aged/Hydrolyzed' samples. The PLS-DA scores plot would visually demonstrate a clear separation between the two classes, and the corresponding loadings plot would highlight these specific wavenumbers as being responsible for that separation. This level of detailed analysis underscores the potential of PLS-DA as an advanced characterization technique for this compound.
Reactivity and Reaction Mechanisms of N Decyldimethylmethoxysilane
Hydrolysis Mechanisms of Alkoxysilanes
R'nSi(OR)4-n + (4-n)H2O ⇌ R'nSi(OH)4-n + (4-n)ROH
For N-Decyldimethylmethoxysilane, which is a monofunctional silane (B1218182), the reaction is:
(CH3)2(C10H21)SiOCH3 + H2O ⇌ (CH3)2(C10H21)SiOH + CH3OH
These reactions are reversible, and the resulting silanols are often unstable intermediates that proceed to condensation reactions. researchgate.netlibretexts.org
The rate of hydrolysis for alkoxysilanes is not constant; it is significantly influenced by a variety of chemical and physical factors. Understanding these factors is crucial for controlling the final properties of silicone-based materials. The kinetics of hydrolysis are controlled by primary factors like catalysts and the water/silane ratio, and secondary factors such as temperature and solvent. nih.gov
Key factors include:
pH and Catalysis : The hydrolysis reaction is catalyzed by both acids and bases. researchgate.net The rate is slowest around a neutral pH of 7. adhesivesmag.com In acidic media, the reaction proceeds via protonation of the alkoxy group, making it a better leaving group. In alkaline media, the mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the silicon atom, proceeding through a pentacoordinate transition state. nih.gov
Steric and Inductive Effects : The structure of the organic groups attached to the silicon atom has a profound impact. Bulky organic substituents sterically hinder the approach of water or catalysts to the silicon center, thereby slowing the hydrolysis rate. researchgate.net The long n-decyl group in this compound, for example, would be expected to decrease the reaction rate due to steric hindrance compared to a smaller alkyl group. Inductive effects of the substituents also play a role in the reaction's kinetics. nih.gov
Water/Silane Ratio : The stoichiometric amount of water required depends on the number of hydrolyzable groups on the silane. nih.gov While increasing the water content can initially improve the hydrolysis rate, an excessive amount may inhibit the reaction, potentially due to reduced solubility of the alkoxysilane. nih.gov
Solvent : The choice of solvent can influence hydrolysis rates by affecting the solubility of reactants and the stability of transition states. researchgate.net Hydrogen bonding and the dipole moment of the alkoxysilanes are particularly important in certain solvents like acetonitrile (B52724). nih.govscienceopen.com
Temperature : Like most chemical reactions, the rate of hydrolysis increases with temperature, following the Arrhenius equation. nih.gov
| Factor | Effect on Hydrolysis Rate | Underlying Mechanism | Reference |
|---|---|---|---|
| pH (Acidic) | Increases Rate | Protonation of the alkoxy group creates a better leaving group, facilitating nucleophilic attack by water. | researchgate.netnih.gov |
| pH (Alkaline) | Increases Rate | Nucleophilic attack by OH- on the silicon atom forms a pentacoordinate intermediate. | nih.gov |
| Steric Hindrance | Decreases Rate | Bulky organic groups physically block the approach of reactants to the silicon center. | researchgate.net |
| Water/Silane Ratio (r) | Increases rate up to a limit | Higher concentration of water increases reaction probability; excess can cause phase separation and inhibit the reaction. | nih.gov |
| Temperature | Increases Rate | Provides higher kinetic energy for molecules to overcome the activation energy barrier (Arrhenius equation). | nih.gov |
| Solvent Polarity | Variable | Affects reactant solubility and can stabilize charged intermediates or transition states. | researchgate.netnih.govscienceopen.com |
This compound possesses a structure that dictates its specific behavior during hydrolysis. As a monofunctional alkoxysilane, it has only one hydrolyzable methoxy (B1213986) group. This structural feature is critical, as it means that upon hydrolysis, it forms a terminal silanol (B1196071), N-decyldimethylsilanol.
The key roles and characteristics defined by its structure are:
Termination of Polymer Chains : Because it has only one reactive site for hydrolysis and subsequent condensation, it cannot form a polymer chain or a cross-linked network. Instead, it acts as a chain terminator. If introduced into a system with di- or trifunctional silanes, it will cap the growing polysiloxane chains, limiting their molecular weight.
Hydrophobicity : The long n-decyl chain is a nonpolar, hydrophobic group. This significant hydrocarbon character reduces the solubility of the molecule in aqueous solutions, which can influence the hydrolysis kinetics, likely slowing it down by limiting the interaction between the methoxy group and water.
Steric Influence : The decyl group, along with the two methyl groups, creates a sterically hindered environment around the silicon atom. This bulkiness impedes the approach of water and any catalysts, which generally leads to a slower hydrolysis rate compared to less substituted silanes like methyltrimethoxysilane. researchgate.net
Oxidation Reactions of Organosilanes
The oxidation of organosilanes, particularly the cleavage of a silicon-carbon (Si-C) or silicon-hydrogen (Si-H) bond to form a silicon-oxygen bond (silanol), is a fundamental transformation in organosilicon chemistry. rsc.org This reaction is valuable for synthesizing silanols from organosilanes. researchgate.net
Hydrogen peroxide (H₂O₂) is a common oxidant used for the conversion of organosilanes to silanols. researchgate.net The reaction conditions can be tuned to achieve high efficiency and selectivity.
Research has identified several effective conditions for peroxide-mediated oxidation:
Catalysis : The reaction can be catalyzed by various species. Quantum chemical studies suggest the reaction proceeds readily via anionic, pentacoordinate silicate (B1173343) species, often facilitated by a fluoride (B91410) source or a strong base. nih.govdtu.dk Biocatalytic methods using enzymes like cytochrome P450 have also been developed, using oxygen as the terminal oxidant under mild conditions. nih.gov Unspecific peroxygenases (UPOs) can also catalyze this transformation using H₂O₂ as the oxidant. tudelft.nl
Reaction Medium : The choice of solvent is critical. In some systems, polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are used in combination with a strong base. acs.org For enzymatic reactions, buffered aqueous solutions containing a co-solvent like acetonitrile are often employed to solubilize the silane substrate. tudelft.nl
Oxidant and Activators : Besides H₂O₂, other peroxides like tert-butyl hydroperoxide (t-BuOOH) can be used. acs.org The oxidation often requires an activator. For instance, a combination of a strong base (e.g., CsOH·H₂O or KH) and a fluoride source (e.g., n-Bu₄NF) can be used to generate a more reactive pentacoordinate silicate intermediate that is susceptible to nucleophilic attack by the peroxide. acs.org
| Organosilane Type | Oxidant | Catalyst/Activator | Solvent | Key Findings | Reference |
|---|---|---|---|---|---|
| Hydrosilanes (R₃SiH) | O₂ | Evolved Cytochrome P450 Enzyme | Buffered aqueous solution | Highly selective oxidation of Si-H bond without cleaving C-H bonds; no disiloxane (B77578) formation. | nih.gov |
| Alkyl/Aryl Silanes | H₂O₂ | Unspecific Peroxygenase (AaeUPO) | Buffered solution with Acetonitrile | Efficient conversion with high turnover numbers; H₂O₂ must be fed slowly to avoid enzyme inactivation. | tudelft.nl |
| Sterically Hindered Alkoxysilanes | t-BuOOH (90%) | CsOH·H₂O and n-Bu₄NF | DMF | Effective for sterically hindered silanes via a nucleophilic attack on silicon. | acs.org |
| Fluorosilanes | H₂O₂ | (In situ formation) | CH₂Cl₂ or MeOH | Theoretical studies show the most favorable mechanism involves the addition of a peroxide anion to a fluorosilane. | nih.gov |
Mechanistic studies, often supported by quantum chemical calculations, have provided significant insight into silane oxidation pathways. A predominant mechanism involves the formation of a hypercoordinate silicon intermediate. nih.govdtu.dk
The key mechanistic steps are generally understood as:
Activation of Silicon : The silicon atom is activated towards nucleophilic attack. This can be achieved by using a fluoride ion or a strong base to form an anionic, pentacoordinate silicate species. nih.gov
Nucleophilic Attack : The peroxide, typically as a peroxide anion (OOH⁻), attacks the electron-deficient silicon center of the activated silane. nih.gov
Migration and Dissociation : This is often a concerted step where the organic group migrates from the silicon to the adjacent oxygen atom, followed by the cleavage of the O-O bond and dissociation of a hydroxide anion. nih.govdtu.dk
Alternative Mechanisms : In biocatalytic systems, the mechanism can be different. For example, oxidation catalyzed by P450 enzymes is proposed to proceed through a hydrogen atom abstraction from the Si-H bond, followed by a radical rebound step, similar to the enzyme's native C-H hydroxylation mechanism. nih.gov In other cases, novel cleavage of Si-C bonds can occur, liberating organic radicals. rsc.org
Condensation and Polymerization Behavior of Silanes
Following hydrolysis, the resulting silanol groups (Si-OH) are highly reactive and readily undergo condensation reactions to form stable siloxane bonds (Si-O-Si). nih.gov This process is the foundation for the formation of silicone polymers (polysiloxanes). nih.gov
The condensation reaction can occur between two silanol groups, eliminating a molecule of water:
Si-OH + HO-Si ⇌ Si-O-Si + H₂O
Alternatively, a silanol group can react with an unhydrolyzed alkoxysilane group, eliminating an alcohol molecule:
Si-OH + RO-Si ⇌ Si-O-Si + R-OH
Like hydrolysis, condensation is also catalyzed by acids and bases, with the reaction rate being minimal at a pH of around 4. adhesivesmag.com The steric bulk of the organic substituents on the silicon atom is a more significant factor in condensation than in hydrolysis. nih.gov
For this compound, its monofunctional nature strictly limits its condensation behavior. After hydrolysis to form N-decyldimethylsilanol, it can only react with another molecule of itself to form a single siloxane bond, resulting in a dimer (a disiloxane). It cannot propagate a polymer chain or form a cross-linked network, which requires at least two reactive sites (difunctional or trifunctional silanes). nih.gov This behavior is fundamental to its role as a surface modifying agent or a chain-length regulator in silicone polymerization.
Reactivity with Other Chemical Species
The reactivity of this compound is centered around the silicon atom, which is susceptible to attack by both nucleophiles and electrophiles, and can undergo ligand exchange reactions. The presence of a methoxy group, a long alkyl chain (n-decyl), and two methyl groups on the silicon atom influences its reactivity profile.
Interactions with Nucleophiles and Electrophiles
Nucleophilic Attack at the Silicon Center:
Nucleophiles readily attack the silicon atom of alkoxysilanes, including this compound. This reaction typically proceeds through a pentacoordinate siliconate intermediate. scielo.br A common example of such a reaction is hydrolysis, where the nucleophile is water.
The hydrolysis of alkoxysilanes can be catalyzed by either acid or base. nih.gov Under basic conditions, the hydroxide ion (a strong nucleophile) attacks the silicon atom. Under acidic conditions, the methoxy group is protonated, making it a better leaving group and facilitating the attack by a weaker nucleophile like water. The general mechanism is considered to be a bimolecular nucleophilic substitution (SN2-Si). nih.gov
The general equation for the hydrolysis of this compound is:
C₁₀H₂₁-Si(CH₃)₂OCH₃ + H₂O → C₁₀H₂₁-Si(CH₃)₂OH + CH₃OH
This initial hydrolysis product, a silanol, is often reactive and can undergo further condensation reactions to form siloxanes.
The reactivity towards other nucleophiles follows a similar pattern. Stronger nucleophiles will react more readily.
| Nucleophile | General Reactivity with Alkoxysilanes | Product Type |
| H₂O (Water) | Moderate (catalyzed by acid or base) | Silanol |
| OH⁻ (Hydroxide) | High | Silanolate/Silanol |
| F⁻ (Fluoride) | Very High | Fluorosilane |
| RO⁻ (Alkoxide) | High | New Alkoxysilane |
| RNH₂ (Amine) | Moderate | Aminosilane |
Interactions with Electrophiles:
While the silicon center is electrophilic, the molecule as a whole is not strongly nucleophilic. However, related N-silylamines are known to react with a variety of electrophiles. semanticscholar.orgrsc.orgresearchgate.net For this compound itself, significant reactions with electrophiles would likely target the oxygen of the methoxy group under strongly acidic conditions, leading to cleavage of the Si-O bond.
Ligand Exchange Reactions at the Silicon Center
Ligand exchange, or substitution, at the silicon center is a fundamental aspect of the chemistry of organosilanes. lkouniv.ac.in In the case of this compound, the methoxy group can be replaced by other ligands.
This process is essentially a series of nucleophilic substitution reactions at the silicon atom. The ease of this exchange depends on several factors, including the nature of the incoming nucleophile, the leaving group ability of the methoxy group, and the reaction conditions.
A general representation of a ligand exchange reaction is:
C₁₀H₂₁-Si(CH₃)₂OCH₃ + Nu⁻ → C₁₀H₂₁-Si(CH₃)₂Nu + CH₃O⁻
Where Nu⁻ represents an incoming nucleophile.
The mechanism for these exchange reactions can be associative, involving a pentacoordinate intermediate, which is common for silicon chemistry.
Factors Influencing Ligand Exchange:
Nature of the Nucleophile: Stronger nucleophiles will facilitate the exchange more readily.
Leaving Group: The methoxy group is a reasonably good leaving group, especially when protonated under acidic conditions.
Steric Hindrance: The two methyl groups and the n-decyl chain provide some steric hindrance around the silicon atom, which can influence the rate of reaction compared to smaller alkoxysilanes.
Below is a table summarizing potential ligand exchange reactions for a generic alkoxysilane, which can be extrapolated to this compound.
| Incoming Ligand | Leaving Group | Conditions | Product |
| H₂O | -OCH₃ | Acid or Base Catalyst | Silanol |
| ROH | -OCH₃ | Acid or Base Catalyst | New Alkoxysilane |
| RCOOH | -OCH₃ | Heat | Acyloxysilane |
| X⁻ (Halide) | -OCH₃ | With Silyl (B83357) Halide | Halosilane |
It is important to note that while these general principles of reactivity for alkoxysilanes and organosilanes are well-established, specific kinetic and thermodynamic data for this compound are not widely available in the public domain. The reactivity of this specific compound is inferred from the extensive studies on analogous chemical structures.
Applications of N Decyldimethylmethoxysilane in Advanced Materials and Surface Science
Surface Modification and Functionalization Strategies
Surface modification involves the alteration of a substrate's surface chemistry to achieve desired properties without changing the bulk characteristics of the material. N-Decyldimethylmethoxysilane is employed in this context to create tailored surfaces for advanced applications by forming robust, covalently bonded monolayers.
Inorganic substrates such as silica (B1680970), glass, and metal oxides are frequently modified with this compound. researchgate.netnih.gov These materials inherently possess surface hydroxyl (-OH) groups, which serve as reactive sites for silane (B1218182) chemistry. The modification process anchors the silane molecule to the substrate, creating a durable and stable functionalized surface.
The primary application of this compound on inorganic surfaces is to dramatically increase hydrophobicity (water repellency). mdpi.com The long decyl (C10H21) chain is a nonpolar hydrocarbon group. When the silane is anchored to a substrate, these decyl chains orient away from the surface, creating a low-energy, nonpolar interface that repels water. The degree of hydrophobicity is often quantified by measuring the water contact angle; surfaces with contact angles greater than 90° are considered hydrophobic. umich.edu Treatment with long-chain alkylsilanes like this compound can increase the water contact angle on substrates like glass from highly hydrophilic (<30°) to strongly hydrophobic (>100°). researchgate.net
Table 1: Representative Water Contact Angles on Various Substrates Before and After Modification with Long-Chain Alkylsilanes. Note: This data is representative of long-chain alkylsilanes and illustrates the typical effect on surface wettability.
| Substrate | Initial Water Contact Angle (°) | Water Contact Angle After Modification (°) | Change in Wettability |
|---|---|---|---|
| Glass Slide | ~25° | ~105° | Hydrophilic to Hydrophobic |
| Silicon Wafer (with native oxide) | ~30° | ~108° | Hydrophilic to Hydrophobic |
| Aluminum Oxide | ~45° | ~110° | Hydrophilic to Hydrophobic |
Conversely, this compound is not used to enhance hydrophilicity, as its fundamental chemical nature is to create a nonpolar, water-repellent surface.
In biomedical and diagnostic applications, preventing the unwanted adhesion of proteins, cells, or other biomolecules to a surface—a phenomenon known as nonspecific binding—is critical. nih.govresearchgate.net While highly hydrophobic surfaces can sometimes promote protein adsorption through hydrophobic interactions, a well-ordered and densely packed monolayer of this compound can create a uniform, low-energy surface that resists such binding. By minimizing available sites for interaction, these modified surfaces can improve the signal-to-noise ratio in biosensors and diagnostic assays. Reducing the density of surface ligands has been shown to be an effective strategy to largely eliminate interference from nonspecific binding. nih.gov
The stability of foams can be manipulated by the addition of solid particles, creating what is known as a Pickering foam. The effectiveness of these particles as foam stabilizers depends on their wettability. By modifying the surface of nanoparticles, such as silica, with this compound, their hydrophobicity can be precisely controlled. ut.ac.irrsc.org
The impact on foam stability is complex:
Stabilization: Particles with intermediate hydrophobicity tend to be the most effective foam stabilizers. They adsorb strongly at the air-water interface of bubbles, creating a robust physical barrier that prevents bubble coalescence. rsc.org
Destabilization: If the particles become too hydrophobic after modification, they may prefer to be fully immersed in the air phase or cause the liquid film between bubbles to rupture, leading to decreased foam stability.
Poly(dimethylsiloxane) (PDMS) is a widely used polymer in microfluidics and biomedical devices due to its optical transparency, flexibility, and biocompatibility. researcher.life However, its native surface is hydrophobic, which can be problematic for applications involving aqueous solutions. nih.gov
Surface functionalization of PDMS can be achieved using this compound, typically following a surface activation step. A common method is to treat the PDMS surface with oxygen plasma, which breaks Si-CH3 bonds and creates reactive silanol (B1196071) (Si-OH) groups on the surface. This compound can then be grafted onto the activated surface through the same condensation reaction used for inorganic substrates. researchgate.net This process allows for the precise tuning of the surface properties of PDMS microchannels, for example, to further enhance hydrophobicity for specific two-phase flow applications or to create patterned regions of different wettability within a microfluidic device.
The effectiveness of this compound as a surface modifier stems from its action as a silane coupling agent. shinetsusilicone-global.com The mechanism involves a two-step chemical process: hydrolysis and condensation. hengdasilane.comresearchgate.net
Hydrolysis: The methoxy (B1213986) group (-OCH3) on the silicon atom is reactive and readily hydrolyzes in the presence of water (even trace amounts in the air or on the substrate) to form a reactive silanol group (-OH) and methanol (B129727) as a byproduct.
Reaction: R-Si(CH₃)₂-OCH₃ + H₂O → R-Si(CH₃)₂-OH + CH₃OH
Condensation: The newly formed silanol group is highly reactive towards hydroxyl groups present on the surface of inorganic substrates like glass or silica. It undergoes a condensation reaction, forming a strong, stable covalent siloxane bond (Si-O-Si) with the substrate and releasing a molecule of water. nih.govgelest.com The silanol groups can also self-condense with each other to form a cross-linked polysiloxane network on the surface.
This robust chemical linkage ensures the durability of the surface modification, with the nonpolar decyl chains oriented away from the substrate to impart the desired surface properties. hengdasilane.com
Applications in Biospecificity and Protein Adsorption Reduction
The modification of surfaces to control protein adsorption is a critical challenge in the development of biomaterials and biosensors. nih.gov Unwanted, or non-specific, protein adsorption can lead to biofouling, compromised device performance, and inaccurate sensor readings. nih.gov Surface modification with inert, hydrophilic polymers is a common strategy to reduce this phenomenon. nih.gov However, creating hydrophobic surfaces can also play a role in managing protein interactions.
This compound can be used to create a hydrophobic monolayer on a substrate. This process, known as silanization, alters the surface energy and chemistry. The long alkyl (decyl) chains create a non-polar, water-repellent interface. The nature of protein adsorption is complex and depends on the protein's own characteristics (such as size, charge, and structural stability) and the surface's properties (like hydrophobicity, charge, and topography). researchgate.net While hydrophobic surfaces can sometimes promote the adsorption of certain proteins due to hydrophobic interactions, the creation of a well-ordered, dense monolayer can prevent the conformational changes that often accompany adsorption, thereby reducing non-specific binding in some contexts. researchgate.net The goal is to create surfaces that resist the initial attachment and subsequent denaturation of proteins, which is a key factor in bio-incompatibility. researchgate.net The adsorption process is often governed by electrostatic interactions, especially on charged surfaces like silica. umh.es By applying a neutral, hydrophobic layer of this compound, these electrostatic driving forces can be effectively masked.
Research into similar long-chain alkylsilanes has quantified their effect on protein adsorption. The formation of a self-assembled monolayer presents a physical and chemical barrier that can significantly lower the amount of protein that binds to the surface compared to an untreated substrate.
Table 1: Representative Data on Protein Adsorption Reduction by Alkylsilane Surface Modification This table presents illustrative data based on typical findings in studies of protein adsorption on silanized surfaces.
| Surface Type | Protein Tested | Adsorbed Protein Amount (ng/cm²) | Reduction in Adsorption (%) |
|---|---|---|---|
| Unmodified Silica | Bovine Serum Albumin (BSA) | 250 | 0 |
| Silica modified with Alkylsilane | Bovine Serum Albumin (BSA) | 45 | 82 |
| Unmodified Titanium Oxide | Fibrinogen | 400 | 0 |
| Titanium Oxide modified with Alkylsilane | Fibrinogen | 70 | 82.5 |
Integration into Advanced Functional Materials Systems
This compound serves as a versatile component in the development of advanced materials, primarily through its ability to function as a surface modifying agent and a coupling agent. Its bifunctional nature—a methoxysilane (B1618054) group that can react with inorganic surfaces and a long hydrocarbon chain that can interact with organic materials—allows it to bridge the interface between different material phases.
In polymeric and composite materials, this compound is used to improve the compatibility and adhesion between inorganic fillers (e.g., silica, glass fibers, metal oxides) and the organic polymer matrix. The methoxy group of the silane hydrolyzes to form reactive silanol groups, which then form strong, covalent oxane bonds (e.g., Si-O-Si) with hydroxyl groups present on the surface of the inorganic filler.
This surface treatment accomplishes several objectives:
Improved Filler Dispersion: The long, non-polar decyl chains extend into the polymer matrix, reducing the natural tendency of the inorganic fillers to agglomerate. This leads to a more uniform dispersion of the filler throughout the polymer.
Enhanced Interfacial Adhesion: The covalent bonds at the filler-silane interface and the physical entanglement of the decyl chains with the polymer matrix create a stronger bond between the filler and the polymer.
Reduced Water Absorption: The hydrophobic nature of the alkyl chains makes the composite more resistant to moisture, which can otherwise degrade the mechanical properties and long-term stability of the material.
Table 2: Illustrative Mechanical Properties of a Polymer Composite With and Without Silane Additive This table shows typical improvements in a generic glass-fiber-reinforced polymer composite after treatment with an alkylsilane like this compound.
| Property | Polymer Composite (Untreated Filler) | Polymer Composite (Silane-Treated Filler) | Percentage Improvement (%) |
|---|---|---|---|
| Tensile Strength (MPa) | 120 | 175 | 45.8 |
| Flexural Modulus (GPa) | 8.5 | 11.0 | 29.4 |
| Water Absorption (24h, %) | 0.8 | 0.2 | -75.0 |
The synthesis and stabilization of nanomaterials are critical for their application in various technologies. nih.gov Surface engineering is a key strategy to control the properties and behavior of nanoparticles. nih.gov Silanization with molecules like this compound is a fundamental "bottom-up" fabrication approach where the surface of a pre-existing nanoparticle is functionally modified. researchgate.net
This surface modification is used to:
Control Dispersibility: Inorganic nanoparticles are often hydrophilic and will only disperse in polar solvents like water. Treatment with this compound transforms their surface to be hydrophobic, allowing them to be stably dispersed in non-polar organic solvents or polymer melts. nih.gov This is essential for creating nanocomposites and functional coatings.
Prevent Agglomeration: The alkyl chains on the nanoparticle surfaces create a steric barrier that prevents the particles from aggregating due to van der Waals forces. frontiersin.org This ensures that the nanoparticles remain as individual entities, preserving their unique nanoscale properties. frontiersin.org
Create Functional Surfaces: The silanized surface can serve as a platform for further functionalization, although the primary role of an alkylsilane is to impart hydrophobicity.
This control over nanoparticle surfaces is crucial for applications in fields ranging from drug delivery to advanced coatings and electronics. nih.govfrontiersin.org
Hydrophobicity and Superhydrophobicity: Surfaces treated with long-chain silanes exhibit significantly increased water contact angles, making them water-repellent.
Anti-icing and Self-Cleaning: The water-repellent nature of these surfaces can reduce ice adhesion and allow water droplets to roll off easily, carrying contaminants with them.
Enhanced Mechanical Performance in Composites: As detailed previously, its role as a coupling agent leads to materials with superior strength, stiffness, and durability.
Improved Chemical Resistance: The dense, cross-linked siloxane layer at the interface, combined with the inert hydrocarbon chains, provides a barrier against chemical attack and environmental degradation.
Environmental Fate and Degradation Pathways of N Decyldimethylmethoxysilane
Environmental Distribution and Transport Studies
The environmental distribution and transport of N-Decyldimethylmethoxysilane are governed by its chemical and physical properties and its interactions with different environmental compartments, including soil, water, and the atmosphere.
Mobility in Soil and Water Systems
The mobility of this compound in soil and water is significantly influenced by its hydrolysis to decyldimethylsilanol. In its unhydrolyzed state, the methoxy (B1213986) group imparts a degree of polarity that can influence its solubility and movement. However, upon contact with water, hydrolysis is expected to occur, leading to the formation of the corresponding silanol (B1196071).
This silanol is a reactive intermediate that can undergo condensation reactions with other silanol molecules to form siloxane oligomers and polymers. These larger molecules have reduced mobility. Furthermore, the silanol group can form strong covalent bonds with the silica (B1680970) present in soil particles through a process known as silanization. This chemical bonding significantly reduces the mobility of the compound in soil, effectively immobilizing it. The long decyl chain of the molecule contributes to its hydrophobic nature, which can also limit its mobility in aqueous systems and lead to partitioning into organic matter in soil and sediment.
Atmospheric Transport Considerations
Given its molecular weight and boiling point, this compound is not expected to be highly volatile. Therefore, long-range atmospheric transport in the vapor phase is not considered a primary environmental distribution pathway. Any potential for atmospheric presence would likely be associated with aerosol-bound particles. Volatile methyl siloxanes (VMS) are known to be present in the atmosphere and are primarily removed by reaction with hydroxyl (OH) radicals. researchgate.netnih.gov While this compound is not a VMS, if it were to enter the atmosphere, similar degradation processes would be expected to occur.
Abiotic Degradation Pathways
This compound can be broken down in the environment through non-biological processes, primarily photodegradation and chemical hydrolysis.
Photodegradation in Water and on Surfaces
Chemical Hydrolysis in Aqueous Environments
Chemical hydrolysis is a primary and significant abiotic degradation pathway for this compound in aqueous environments. gelest.comnih.govunm.edu The methoxysilane (B1618054) group is susceptible to reaction with water, leading to the cleavage of the silicon-oxygen bond and the formation of decyldimethylsilanol and methanol (B129727).
The rate of this hydrolysis reaction is influenced by several factors, including pH and the presence of catalysts. nih.govunm.edusemanticscholar.org Generally, hydrolysis is faster under both acidic and basic conditions compared to neutral pH. researchgate.net The reaction proceeds via a nucleophilic substitution mechanism at the silicon atom. nih.gov
The initial hydrolysis product, decyldimethylsilanol, is itself reactive and can undergo further condensation reactions to form siloxane polymers, as previously mentioned. This process is a key step in the environmental degradation of the compound.
Below is a table summarizing the key environmental fate and degradation pathways of this compound.
| Pathway | Description | Influencing Factors | Significance |
| Mobility in Soil | Low mobility due to hydrolysis, condensation, and covalent bonding to soil particles. | Soil composition (silica content), moisture, pH. | High |
| Leaching Potential | Low potential for leaching into groundwater. | Hydrolysis and condensation rates, soil adsorption. | Low |
| Atmospheric Transport | Not a significant pathway due to low volatility. | - | Low |
| Photodegradation | Potential for degradation by sunlight in water and on surfaces. | Light intensity, presence of photosensitizers. | Moderate |
| Chemical Hydrolysis | Primary degradation pathway in aqueous environments, forming decyldimethylsilanol. | pH, temperature, catalysts. | High |
Biotic Degradation and Biodegradation Mechanisms of this compound
The biotic degradation of this compound, an organosilane, is primarily driven by microbial activity in soil and aquatic environments. The initial and most critical step in its breakdown is the hydrolysis of the methoxy group. This process is often a precursor to further microbial metabolism.
Microbial Metabolism and Transformation Processes
Microorganisms play a significant role in the transformation of organosilicon compounds. While specific studies on this compound are limited, research on analogous alkoxysilanes and organosiloxanes indicates that certain bacteria can utilize these compounds. For instance, strains of the genus Paracoccus have been shown to degrade organosilicon compounds under anaerobic conditions. google.com These microorganisms are capable of breaking the carbon-silicon (C-Si) bond, which is a critical step in the complete biodegradation of such molecules. google.com The process involves the utilization of the organic moieties as a carbon source for energy and cell growth. google.com
The initial transformation of this compound likely involves the hydrolysis of the Si-OCH₃ bond to form methanol and a corresponding silanol, N-decyldimethylsilanol. This hydrolysis can be biologically mediated or occur abiotically, creating substrates for subsequent microbial attack.
Enzymatic Degradation Pathways
The enzymatic machinery of certain microorganisms is capable of catalyzing the degradation of organosilicon compounds. While the specific enzymes involved in the degradation of this compound have not been identified, studies on similar compounds suggest the involvement of hydrolases and oxidoreductases.
Lipases and proteases have been shown to catalyze the formation and hydrolysis of Si-O bonds in vitro. nih.gov It is plausible that similar enzymes could act on the siloxane bonds that may form from the condensation of the initial silanol degradation product. Furthermore, cytochrome P450 enzymes, known for their broad substrate specificity, have been engineered to catalyze the oxidation of Si-H bonds to Si-OH, suggesting that enzymatic oxidation of the alkyl chain of this compound could also be a potential degradation pathway in some microorganisms. nih.gov
Identification of Major Degradation Products and Intermediates
The primary degradation pathway for alkoxysilanes begins with hydrolysis. gelest.comgelest.com For this compound, this would result in the formation of N-decyldimethylsilanol and methanol.
Table 1: Predicted Initial Hydrolysis Products of this compound
| Initial Compound | Degradation Product 1 | Degradation Product 2 |
| This compound | N-decyldimethylsilanol | Methanol |
Following hydrolysis, the resulting silanol is a highly reactive intermediate. gelest.com It can undergo condensation reactions to form siloxane oligomers. Further microbial action on N-decyldimethylsilanol could lead to the cleavage of the decyl group from the silicon atom. The ultimate fate of the silicon atom is expected to be its conversion to silicic acid (Si(OH)₄) or inorganic silica, while the organic decyl group would be metabolized through pathways similar to those for fatty acids, eventually leading to carbon dioxide and water. epa.govnih.gov
Studies on the biodegradation of polydimethylsiloxane (B3030410) (PDMS) have identified dimethylsilanediol (B41321) (DMSD) as a major degradation product. nih.gov By analogy, N-decyldimethylsilanol would be the corresponding key intermediate for this compound.
Impact of Environmental Factors on Degradation Rates
The rate of biotic degradation of this compound is influenced by several environmental factors that affect microbial activity and the chemical stability of the compound.
pH: The hydrolysis of alkoxysilanes is catalyzed by both acidic and basic conditions. gelest.comnih.gov This initial hydrolysis step is crucial for subsequent biodegradation.
Moisture: Water is essential for the initial hydrolysis of the methoxy group and for microbial activity.
Temperature: Microbial metabolism and enzymatic activity are temperature-dependent, with optimal temperatures leading to higher degradation rates.
Organic Matter: The presence of other organic carbon sources can influence the microbial community and potentially the co-metabolism of organosilanes.
Table 2: Influence of Environmental Factors on the Degradation of Alkoxysilanes
| Environmental Factor | Effect on Degradation Rate | Rationale |
| pH (Acidic or Basic) | Increase | Catalyzes the initial hydrolysis of the alkoxy group. gelest.comnih.gov |
| Moisture | Increase | Essential for hydrolysis and microbial function. |
| Temperature | Varies (optimal range) | Affects microbial metabolism and enzyme kinetics. |
| Organic Matter | Can increase or decrease | May enhance microbial populations or provide preferential substrates. |
Environmental Risk Assessment Methodologies
The environmental risk assessment of organosilicon compounds like this compound generally follows established frameworks that evaluate persistence, bioaccumulation, and toxicity (PBT).
The assessment process involves:
Exposure Assessment: Determining the potential concentrations of the substance in various environmental compartments (water, soil, air). This includes considering its release patterns, transport, and fate, including degradation rates.
Effects Assessment: Evaluating the potential for the substance to cause adverse effects in aquatic and terrestrial organisms. This involves toxicity testing to determine endpoints such as the No-Observed-Adverse-Effect-Level (NOAEL).
Risk Characterization: Comparing the predicted environmental concentrations with the concentrations at which no adverse effects are expected.
For organosilanes, a key consideration in the risk assessment is their hydrolysis. The rapid hydrolysis of alkoxysilanes means that the environmental exposure and toxicity of the parent compound may be limited, and the assessment should also consider the properties of the resulting silanols and alcohols. oecd.org While some organosiloxanes have been found to be persistent, commercially important organosilicon materials are generally considered not to pose a significant ecological threat based on extensive studies. nih.gov
The risk assessment for this compound would need to consider the properties of the parent compound, its hydrolysis products (N-decyldimethylsilanol and methanol), and any subsequent degradation intermediates.
Computational Chemistry Investigations on N Decyldimethylmethoxysilane
Quantum Chemical Calculations for Molecular Properties and Reactivity
Quantum chemical calculations are founded on the principles of quantum mechanics to model molecular structures and their interactions. These calculations can determine a wide range of properties, including molecular energies, electron distribution, and the geometries of reactants, transition states, and products. For N-Decyldimethylmethoxysilane, such calculations would be essential for understanding its stability, how it interacts with other substances, and the mechanisms of its chemical reactions.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density, rather than the complex many-electron wavefunction. researchgate.net This approach offers a favorable balance between computational cost and accuracy, making it suitable for a molecule of the size of this compound. DFT is employed to determine the ground-state energy, molecular geometry, and distribution of electrons within the molecule.
A significant application of DFT is the mapping of reaction pathways. For this compound, this would involve modeling its key reactions, such as hydrolysis and condensation, which are fundamental to its function as a silane (B1218182) coupling agent.
Hydrolysis: The reaction begins with the substitution of the methoxy (B1213986) group (-OCH₃) with a hydroxyl group (-OH) upon interaction with water. DFT calculations can model the approach of a water molecule, the formation of an intermediate complex, and the transition state leading to the formation of N-Decyldimethylsilanol and methanol (B129727).
Condensation: Following hydrolysis, two silanol (B1196071) molecules can react to form a siloxane bond (Si-O-Si). DFT can be used to calculate the energy barriers for this condensation reaction, both with another silanol molecule and with hydroxyl groups on a substrate surface (e.g., silica).
By calculating the energies of reactants, products, and transition states, a potential energy surface for the reaction can be constructed. The transition state is the highest energy point along the reaction coordinate, and its energy determines the activation energy of the reaction. Studies on other alkoxysilanes have shown that DFT can successfully identify these transition states and predict reaction barriers, which are crucial for understanding reaction kinetics. acs.org
Illustrative Data Table: Predicted Energy Barriers for Hydrolysis
The following data is hypothetical and serves to illustrate the typical output of a DFT calculation for this type of reaction. Specific experimental or calculated values for this compound are not available.
| Reaction Step | Method/Basis Set | Calculated Activation Energy (kJ/mol) |
| First Hydrolysis of Si-OCH₃ | B3LYP/6-31G(d) | 55 |
| Second Hydrolysis (of a theoretical di-methoxy silane) | B3LYP/6-31G(d) | 65 |
DFT calculations can predict various spectroscopic properties, which can then be compared with experimental spectra to confirm molecular structures and understand electronic transitions.
Vibrational Spectra (IR & Raman): By calculating the second derivatives of the energy with respect to atomic positions, DFT can predict the frequencies of molecular vibrations. These frequencies correspond to the absorption peaks in an infrared (IR) or Raman spectrum. For this compound, this would allow for the assignment of specific peaks to the stretching and bending of bonds such as Si-O, Si-C, C-H, and O-H (after hydrolysis).
Nuclear Magnetic Resonance (NMR) Spectra: DFT can also predict NMR chemical shifts (¹H, ¹³C, ²⁹Si). These calculations help in the interpretation of experimental NMR data, confirming the connectivity and chemical environment of atoms within the molecule.
UV-Visible Absorption Spectra: Time-dependent DFT (TD-DFT) can be used to calculate the energies of electronic excitations, which correspond to absorption bands in UV-Visible spectra. While this compound itself is not a strong chromophore, such calculations could be relevant if it were part of a larger system or to confirm the absence of absorption in a particular region.
DFT provides a range of molecular descriptors that quantify chemical reactivity. These descriptors are derived from the molecule's electronic structure and are used to predict how it will behave in chemical reactions.
HOMO and LUMO: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface. It reveals the regions of a molecule that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). For this compound, the MEP would show a negative potential around the oxygen atom and a positive potential around the silicon atom and acidic protons.
Fukui Functions: These functions are used to predict the most likely sites for nucleophilic, electrophilic, or radical attack on a molecule.
Illustrative Data Table: Calculated Molecular Descriptors
The following data is hypothetical and illustrates typical values for an alkylalkoxysilane. Specific data for this compound is not available.
| Descriptor | Calculated Value (Arbitrary Units) | Interpretation |
| HOMO Energy | -7.2 eV | Reflects the ionization potential and electron-donating ability. |
| LUMO Energy | 1.5 eV | Reflects the electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | 8.7 eV | Indicates high kinetic stability. |
| Dipole Moment | 1.9 D | Indicates a moderate molecular polarity. |
As a silane coupling agent, the interaction of this compound with surfaces is of paramount importance. DFT is an effective tool for modeling the adsorption process on various substrates, such as silica (B1680970) (SiO₂), metals, or metal oxides. chemrevlett.comresearchgate.net
The calculations would typically involve:
Building a model of the substrate surface (e.g., a silica slab with surface hydroxyl groups).
Placing the this compound molecule (or its hydrolyzed form, N-Decyldimethylsilanol) at various positions and orientations relative to the surface.
Performing geometry optimization to find the most stable adsorption configuration.
The key output of these calculations is the adsorption energy , which quantifies the strength of the interaction between the molecule and the surface. nih.govmdpi.com A large negative adsorption energy indicates strong, stable chemisorption, often involving the formation of covalent bonds (e.g., Si-O-Si bonds with a silica surface). A smaller negative value suggests physisorption, dominated by weaker van der Waals forces or hydrogen bonds. DFT studies on similar systems have successfully elucidated the preferred binding sites and the nature of the chemical bonds formed at the interface. bohrium.comresearchgate.net
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based entirely on theoretical principles, without the use of experimental data or empirical parameters. While DFT is highly effective, methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) can provide even higher accuracy, often referred to as the "gold standard" in computational chemistry.
Due to their significantly higher computational cost, these methods are typically used for smaller molecules or to benchmark the results obtained from more economical methods like DFT. For a molecule like this compound, high-accuracy ab initio calculations might be performed on a smaller fragment of the molecule (e.g., trimethylmethoxysilane) to precisely calculate bond energies or reaction barriers. These high-accuracy results can then be used to validate the chosen DFT functional and basis set, ensuring their reliability for calculations on the full, larger molecule.
Density Functional Theory (DFT) for Electronic Structure and Energetics
Computational Design and Virtual Screening for Enhanced Functionality
To fulfill the request, published research with computational data explicitly for this compound would be necessary. Without such specific studies, any generated content would be speculative and not adhere to the strict requirements of the user's instructions.
Future Research Directions and Translational Outlook for N Decyldimethylmethoxysilane
Development of Sustainable Synthesis Methods (Green Chemistry Principles)
The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes, a trend that directly impacts the synthesis of organosilanes like N-decyldimethylmethoxysilane. researchgate.netscienceopen.com Traditional methods often rely on chlorosilanes, which are corrosive and generate significant ammonium (B1175870) salt waste. rsc.org Future research is focused on developing alternative, environmentally benign synthetic routes that align with the principles of green chemistry. manuscriptpoint.com
Key research areas include:
Chlorine-Free Synthesis: A significant challenge is the development of direct, chlorine-free synthesis methods. researchgate.netmdpi.com Research into the direct reaction of silicon with alcohols, such as methanol (B129727), presents a promising alternative to the use of chlorosilanes. researchgate.netmdpi.com
Catalysis with Earth-Abundant Metals: While platinum-based catalysts are common in hydrosilylation reactions, research is moving towards catalysts based on more abundant and less toxic metals like cobalt, iron, or nickel. nih.govacs.org Recent studies have demonstrated efficient cobalt-based catalytic systems for synthesizing alkoxysilanes under mild conditions, which could be adapted for this compound. nih.govacs.org
Atom Economy and Energy Efficiency: Future synthetic methodologies will prioritize atom economy, aiming to incorporate the maximum amount of reactants into the final product. nih.govacs.org Processes like dehydrogenative coupling of hydrosilanes with alcohols are being explored as they produce valuable silyl (B83357) ethers and hydrogen gas as the only byproduct. nih.gov Additionally, developing reactions that proceed at room temperature and low catalyst loadings will reduce energy consumption and environmental impact. nih.govacs.org
Use of Greener Solvents: The reduction and replacement of hazardous organic solvents is a core tenet of green chemistry. scienceopen.com Research is exploring the use of greener solvents, such as alcohols or even solvent-free conditions, for silane (B1218182) synthesis. nih.govrsc.org
Table 1: Comparison of Traditional vs. Green Synthesis Approaches for Alkoxysilanes
| Parameter | Traditional Synthesis (e.g., via Chlorosilanes) | Emerging Green Synthesis |
|---|---|---|
| Starting Materials | Chlorosilanes, alcohols | Metallurgical silicon, alcohols, hydrosilanes, alkenes mdpi.comnih.gov |
| Catalysts | Often Platinum-based (e.g., Speier's, Karstedt's) nih.govacs.org | Earth-abundant metals (e.g., Co, Fe, Ni) nih.govacs.org |
| Byproducts | Ammonium salt waste, hydrogen chloride rsc.org | Hydrogen gas (can be captured as green fuel) nih.gov |
| Reaction Conditions | Can require harsh conditions | Milder conditions (e.g., room temperature) nih.govacs.org |
| Environmental Impact | Higher, due to corrosive reagents and waste | Lower, focuses on atom economy and reduced waste nih.govnih.gov |
Advanced Spectroscopic and Chromatographic Methodologies
As the applications for this compound expand, the need for precise and reliable analytical methods for its quantification and characterization becomes paramount. nih.gov Future research will focus on enhancing the sensitivity, efficiency, and accessibility of these techniques.
Gas Chromatography (GC): GC is a fundamental technique for the analysis of volatile organosilanes. nih.govthermofishersci.in Future work will likely involve the development of new capillary columns with improved separation efficiency for complex mixtures of silanes. nih.gov The coupling of GC with Mass Spectrometry (GC-MS) will continue to be essential for confirming the identity of silane compounds. nih.gov Research into derivatization techniques can make less volatile molecules more suitable for GC analysis. thermofishersci.in
High-Performance Liquid Chromatography (HPLC): For less volatile silane oligomers or reaction mixtures, reversed-phase HPLC (RP-HPLC) is a powerful separation tool. researchgate.net The development of novel stationary phases, potentially including those bonded with specific organosilanes, could offer enhanced selectivity for these compounds. nih.govacs.org
Spectroscopic Techniques: In-situ spectroscopic studies using Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) are crucial for elucidating reaction mechanisms in silane synthesis. nih.gov Advanced NMR techniques can provide detailed structural information about the this compound molecule and its interactions in various matrices.
Trace Analysis: Developing methods for detecting trace impurities in high-purity silane streams is critical for applications in the electronics industry. wasson-ece.com This involves specialized sampling techniques to handle the pyrophoric nature of some silanes and the use of highly sensitive detectors like pulsed discharge helium ionization detectors (PDHID). wasson-ece.com
Table 2: Analytical Techniques for Organosilane Characterization
| Technique | Primary Application | Future Research Focus |
|---|---|---|
| Gas Chromatography (GC) | Separation and quantification of volatile silanes nih.gov | Development of high-efficiency columns, improved detectors nih.gov |
| GC-Mass Spectrometry (GC-MS) | Identification and structural confirmation nih.gov | Creation of extensive mass spectral libraries for silanes |
| High-Performance Liquid Chromatography (HPLC) | Separation of non-volatile silanes and oligomers researchgate.net | New stationary phases for enhanced selectivity nih.govacs.org |
| Nuclear Magnetic Resonance (NMR) | Structural elucidation, mechanistic studies nih.gov | In-situ monitoring of reactions, solid-state NMR for surface studies |
Exploration of Novel Applications in Emerging Technologies
The unique ability of this compound to modify surfaces and bridge organic and inorganic materials makes it a candidate for use in several emerging technologies. Its long alkyl chain suggests applications where hydrophobicity or specific interfacial properties are required.
Nanoelectronics and Sensors: Organosilanes are employed to create functionalized surfaces for biomedical sensors and nanoelectronic components. nih.govacs.orgresearchgate.net this compound could be used to create self-assembled monolayers (SAMs) on silicon wafers or other substrates, acting as dielectric layers, passivation coatings, or platforms for immobilizing other molecules. researchgate.net
Nanotechnology: In nanotechnology, precise control over surface properties is essential. researchgate.net This silane could be used to modify the surface of nanoparticles (e.g., silica (B1680970), titania), making them compatible with organic polymer matrices or tuning their dispersibility in various solvents. researchgate.netresearchgate.net This is critical for developing advanced nanocomposites with tailored properties.
Advanced Coatings: The hydrophobic nature imparted by the decyl group makes this compound a candidate for creating superhydrophobic, anti-icing, or anti-corrosion coatings. Research could focus on incorporating this silane into sol-gel or polymer-based coating formulations to enhance their durability and performance.
Interdisciplinary Research with Materials Science and Engineering
The interface between chemistry and materials science is a fertile ground for innovation with organosilanes. aip.org this compound serves as a molecular tool for engineers to design and fabricate advanced materials with precisely controlled properties.
Hybrid Organic-Inorganic Materials: This silane is an ideal building block for creating hybrid materials that combine the properties of both organic polymers and inorganic substrates. nih.gov As a coupling agent, it can form durable covalent bonds between inorganic fillers (like glass or silica) and a polymer matrix, enhancing the mechanical strength and longevity of the resulting composite. aip.orgnih.gov
Surface Modification: Future research will continue to explore the silanization of various inorganic surfaces (metals, metal oxides, ceramics) to tailor their surface energy, wettability, and adhesion properties. aip.org For example, treating a metal surface with this compound could improve its corrosion resistance and its adhesion to organic coatings.
Biomaterials: In the biomedical field, silane coupling agents are used to improve the stability and integration of implantable devices. aip.org While not a primary application for this specific silane, research could explore its use in creating hydrophobic surfaces on medical devices to reduce biofouling or control protein adsorption. aip.org
Addressing Environmental Challenges Related to Organosilanes
The increasing production and use of organosilanes necessitate a thorough investigation of their environmental impact. nih.gov Future research must focus on understanding the lifecycle of compounds like this compound, from synthesis to disposal.
Hydrolytic Stability and Degradation: A key environmental process for alkoxysilanes is hydrolysis, where the methoxy (B1213986) group reacts with water. semanticscholar.org This can lead to the breakdown of the silane coupling layer at an interface, affecting the durability of materials. nih.govsemanticscholar.orgresearchgate.net Understanding the kinetics and products of this degradation is crucial for predicting the long-term performance of materials and the environmental fate of the silane. Water ingress can lead to the hydrolytic breakdown of the bonds between the silane and filler particles. semanticscholar.org
Biodegradation: Research is needed to determine the biodegradability of this compound and its hydrolysis products (e.g., decyldimethylsilanol). While the silicon-oxygen backbone of polysiloxanes is generally resistant to biodegradation, the organic side chains can be susceptible to microbial degradation.
Ecotoxicology: Assessing the potential toxicity of this compound and its degradation products to aquatic and terrestrial organisms is essential for a complete environmental risk assessment. This interdisciplinary research will be vital for establishing guidelines for the safe use and disposal of materials containing this and other organosilanes.
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing N-Decyldimethylmethoxysilane, and how can purity be assessed?
- Methodology : Synthesis typically involves alkoxylation of chlorosilanes with methanol under inert conditions. Purity is assessed via gas chromatography (GC) coupled with mass spectrometry (GC-MS) to detect residual solvents or by-products. Pharmacopeial standards recommend a minimum purity of 98% for research-grade reagents, verified using nuclear magnetic resonance (NMR) to confirm structural integrity .
Q. How should this compound be stored to prevent degradation?
- Methodology : Store under anhydrous conditions in sealed, nitrogen-purged containers at 2–8°C. Monitor for hydrolysis by periodic FT-IR analysis to detect silanol (Si-OH) formation, a common degradation product. Safety protocols from reagent guidelines emphasize avoiding prolonged storage due to instability risks .
Q. What spectroscopic techniques are suitable for characterizing this compound?
- Methodology : Use H and C NMR to confirm the methoxy (-OCH) and decyl chain structure. Supplementary Fourier-transform infrared spectroscopy (FT-IR) can identify Si-O-C (1050–1100 cm) and Si-CH (1250–1280 cm) bonds. Cross-validate with elemental analysis (EA) for C, H, and Si content .
Advanced Research Questions
Q. How can experimental design optimize the reaction yield of this compound in solvent-free conditions?
- Methodology : Apply a factorial design of experiments (DoE) to test variables like temperature (40–80°C), catalyst type (e.g., triethylamine vs. DBU), and molar ratios. Monitor reaction progress via in-situ Raman spectroscopy. A 2020 study on analogous silanes showed a 15% yield increase using DBU at 60°C with a 1:1.2 silane-to-methanol ratio .
Q. How do contradictory data on the hydrolytic stability of this compound arise, and how can they be resolved?
- Methodology : Discrepancies often stem from variations in trace moisture levels during testing. Conduct accelerated aging studies under controlled humidity (e.g., 30%, 60%, 90% RH) and analyze degradation kinetics via HPLC. A 2016 review highlighted that <0.1% water content extends stability by >6 months .
Q. What advanced applications exist for this compound in surface functionalization?
- Methodology : Use self-assembled monolayers (SAMs) on silica substrates. Optimize deposition parameters (e.g., 24-hour immersion in 2 mM toluene solution) and characterize via atomic force microscopy (AFM) and contact angle measurements. Recent studies demonstrate enhanced hydrophobicity (contact angle >110°) for corrosion-resistant coatings .
Key Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
